LipidGreen 2: A Technical Guide for Cellular and In Vivo Lipid Droplet Imaging
LipidGreen 2: A Technical Guide for Cellular and In Vivo Lipid Droplet Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
LipidGreen 2 is a second-generation fluorescent probe meticulously engineered for the selective visualization and quantification of neutral lipids within living cells and organisms. As a dimethylallylated 3-hydroxyindole-based compound, it exhibits superior brightness, enhanced photostability, and a higher signal-to-noise ratio compared to conventional lipid stains such as Nile Red and BODIPY 493/503. Its defining characteristic is its specific affinity for the nonpolar environment of neutral lipid droplets, while showing minimal fluorescence in aqueous cellular compartments or binding to polar phospholipids (B1166683) in cellular membranes. This high degree of selectivity makes LipidGreen 2 an invaluable tool for a range of applications, from monitoring adipogenesis and investigating metabolic disorders to quantifying lipid accumulation in various model systems. This guide provides a comprehensive overview of the technical specifications, mechanism of action, and detailed experimental protocols for the application of LipidGreen 2 in mammalian cells, live zebrafish embryos, and bacteria.
Core Properties and Mechanism of Action
Chemical and Photophysical Properties
LipidGreen 2 is a cell-permeable, hydrophobic molecule that selectively partitions into the neutral lipid core of lipid droplets. Its fluorescence is significantly enhanced in nonpolar environments, a phenomenon known as solvatochromism. In aqueous media, the probe exists in a low-fluorescence state, which dramatically reduces background signal and enhances the contrast of lipid droplet staining.
Table 1: Photophysical Properties of LipidGreen 2
| Property | Value | Reference |
| Excitation Maximum (λex) | 451-495 nm (General Range) | [1] |
| 485 nm | [2] | |
| 440-460 nm (Optimal in C. necator) | [1] | |
| Emission Maximum (λem) | 496-570 nm (General Range) | [1] |
| 499 nm | [2] | |
| 490-520 nm (Optimal in C. necator) | [1] | |
| Molecular Weight | 371.47 g/mol | [2] |
| Solubility | Soluble in DMSO | [2] |
| Photostability | High, with minimal photobleaching observed under continuous illumination. Fluorescence is stable for at least 30 minutes. | [3][4] |
Mechanism of Fluorescence
The fluorescence of LipidGreen 2 is intrinsically linked to its molecular environment. In polar, aqueous environments such as the cytoplasm, the molecule's excited state is quenched, resulting in minimal fluorescence. Upon entering the nonpolar, hydrophobic core of a lipid droplet, the molecule undergoes a conformational change that restricts its rotational freedom and shields it from quenching by water molecules. This leads to a significant increase in its fluorescence quantum yield, causing the lipid droplets to appear as bright, distinct puncta against a dark background. This mechanism ensures high specificity and a superior signal-to-noise ratio.
Diagram 1: Mechanism of LipidGreen 2 Fluorescence
Caption: Partitioning of LipidGreen 2 into lipid droplets enhances its fluorescence.
Applications and Experimental Protocols
LipidGreen 2 has been successfully employed across a diverse range of biological models to study lipid dynamics.
Staining of Mammalian Cells (e.g., 3T3-L1 Adipocytes)
LipidGreen 2 is highly effective for visualizing lipid droplet formation and accumulation during adipogenesis in cell lines like 3T3-L1.
Protocol 2.1: Staining of 3T3-L1 Adipocytes
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Cell Culture: Culture 3T3-L1 preadipocytes to confluence in a suitable culture vessel (e.g., glass-bottom dish or multi-well plate) using standard protocols.
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Adipocyte Differentiation: Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX). This process typically takes 8-12 days.
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Preparation of Staining Solution:
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Prepare a 10 mM stock solution of LipidGreen 2 in anhydrous DMSO. Store at -20°C, protected from light.
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On the day of the experiment, dilute the stock solution in pre-warmed (37°C) culture medium or PBS to a final working concentration of 5-10 µM.
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Staining:
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Remove the culture medium from the differentiated adipocytes.
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Wash the cells once with pre-warmed PBS.
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Add the LipidGreen 2 staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.
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Washing:
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Remove the staining solution.
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Wash the cells two to three times with pre-warmed PBS to remove excess probe.
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Imaging:
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Add fresh culture medium or PBS to the cells.
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Image the cells immediately using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~520 nm).
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Diagram 2: Workflow for Staining Mammalian Cells
Caption: Workflow for staining lipid droplets in mammalian cells with LipidGreen 2.
Live Imaging of Zebrafish Embryos
The optical transparency of zebrafish embryos makes them an excellent model for in vivo imaging of lipid metabolism. LipidGreen 2 readily penetrates the tissues of live embryos, allowing for the visualization of fat deposits.[3]
Protocol 2.2: Live Staining of Zebrafish Embryos
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Embryo Collection and Maintenance: Collect zebrafish embryos and maintain them in E3 embryo medium at 28.5°C according to standard protocols.
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Preparation of Staining Solution: Dilute the 10 mM LipidGreen 2 stock solution in E3 embryo medium to a final working concentration of 10 µM.
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Staining:
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Transfer the zebrafish embryos (e.g., at 28 hours post-fertilization) into the LipidGreen 2 staining solution.
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Incubate for 30 minutes at 28.5°C in the dark.
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Washing:
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Remove the staining solution.
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Wash the embryos thoroughly with fresh E3 embryo medium for 30 minutes to reduce background fluorescence.
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Mounting and Imaging:
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Anesthetize the embryos using a standard tricaine (B183219) solution (0.016% in E3 medium).
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Mount the embryos in a small drop of 1% low-melting-point agarose (B213101) on a glass-bottom dish.
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Image using a fluorescence stereomicroscope or a confocal microscope with appropriate filter sets.
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Diagram 3: Workflow for Staining Zebrafish Embryos
Caption: Workflow for live imaging of lipid deposits in zebrafish embryos.
Quantification of Poly-β-hydroxybutyrate (PHB) in Bacteria
LipidGreen 2 can be used for the rapid and accurate quantification of intracellular storage lipids like poly-β-hydroxybutyrate (PHB) in bacteria, offering a fluorescent alternative to traditional, more laborious methods.[1]
Protocol 2.3: Staining of Cupriavidus necator for PHB Quantification
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Cell Culture: Grow Cupriavidus necator under conditions that induce PHB accumulation.
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Preparation of Staining Solution:
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Prepare a 54 µM stock solution of LipidGreen 2 in DMSO.
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For each measurement, dilute 100 µL of the stock solution into 1.5 mL of PBS (pH 7.4), resulting in a final concentration of approximately 2.6 µM in the final cell suspension.
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Staining and Measurement:
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In a cuvette, mix 500 µL of the bacterial cell suspension with 1.5 mL of PBS containing the diluted LipidGreen 2.
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Incubate for 15 minutes at room temperature, protected from light.
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Measure the fluorescence intensity using a fluorometer with excitation set to 440-460 nm and emission to 490-520 nm.
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Quantification: The fluorescence intensity can be correlated with the PHB content, which can be independently verified using methods like HPLC.
Application in Studying Signaling Pathways: mTORC1 and Lipid Droplet Accumulation
The mTORC1 (mechanistic target of rapamycin (B549165) complex 1) signaling pathway is a central regulator of cell growth and metabolism, including lipid synthesis. Inhibition of mTORC1 has been shown to lead to an accumulation of triglycerides in lipid droplets.[5] While a specific study using LipidGreen 2 to directly dissect this pathway was not identified, the properties of LipidGreen 2 make it an ideal tool for such investigations. Researchers can use LipidGreen 2 to visualize and quantify the changes in lipid droplet content and morphology following the modulation of mTORC1 activity (e.g., through the use of inhibitors like rapamycin or Torin1).
Diagram 4: Simplified mTORC1 Signaling and its Impact on Lipid Droplets
Caption: Inhibition of mTORC1 leads to lipid droplet accumulation, a process that can be visualized with LipidGreen 2.
Concluding Remarks
LipidGreen 2 represents a significant advancement in the field of lipid biology, offering researchers a highly specific, sensitive, and photostable tool for the study of neutral lipid dynamics. Its versatility across different model systems, from single cells to whole organisms, combined with its ease of use, makes it an indispensable probe for investigating the fundamental roles of lipid droplets in health and disease. The detailed protocols and technical information provided in this guide are intended to facilitate the successful application of LipidGreen 2 in a wide range of research endeavors.
